molecular formula C13H16N2O2S B1486363 N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine CAS No. 1144458-62-7

N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine

Cat. No. B1486363
CAS RN: 1144458-62-7
M. Wt: 264.35 g/mol
InChI Key: VUHMPLAVBGXOQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials, including the specific reagents and conditions required for each step .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances, and what products are formed .


Physical And Chemical Properties Analysis

This would include information on the compound’s melting point, boiling point, solubility in various solvents, and other physical properties. Chemical properties might include its acidity or basicity, its reactivity with common reagents, etc .

Scientific Research Applications

Antioxidant Activity

This compound has been explored for its potential as an antioxidant . Antioxidants are crucial in protecting cells from damage caused by free radicals. The structure of N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine allows it to act as a free radical scavenger, which could be beneficial in preventing oxidative stress-related diseases .

Antibacterial Properties

Research has indicated that derivatives of this compound exhibit antibacterial activity . This is particularly significant in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern. The compound’s ability to inhibit bacterial growth makes it a candidate for further investigation in this field .

Anticancer Potential

Compounds with similar structural features have shown promise in anticancer studies. The presence of the dimethoxybenzyl group may contribute to the induction of apoptosis in cancer cells, which is a desirable effect in cancer treatments. While direct studies on N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine are limited, its structural analogs provide a basis for potential anticancer applications .

Drug Discovery and Development

The unique structure of N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine makes it a valuable scaffold in drug discovery . Its molecular framework can be modified to enhance potency and reduce toxicity, leading to the development of new therapeutic agents .

Chemical Synthesis

In the realm of chemical synthesis , this compound can serve as a precursor or intermediate in the synthesis of more complex molecules. Its reactivity and stability under various conditions are advantageous for constructing diverse chemical entities .

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems.

Safety and Hazards

This would involve researching the compound’s toxicity, flammability, and other safety hazards .

Future Directions

This would involve a discussion of how this compound could be used in future research, potential applications in medicine, industry, etc .

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-7-14-13(18-9)15-8-10-5-4-6-11(16-2)12(10)17-3/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHMPLAVBGXOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NCC2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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